BenchChemオンラインストアへようこそ!

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Urease inhibition Antibacterial Helicobacter pylori

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide (C13H13NO4) is a synthetic 5-oxyacetamide coumarin derivative constructed from a 4,7-dimethyl-2H-chromen-2-one scaffold bearing a primary acetamide side‑chain at the 5‑position. In screening library nomenclature it appears as InterBioScreen STOCK1N‑73733 and related identifiers, placing it among the 4,7‑dimethyl‑5‑oxy‑analog subset that has furnished advanced leads for urease and serotonin receptor programmes.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B5701828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)N
InChIInChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)13-8(2)5-12(16)18-10(13)4-7/h3-5H,6H2,1-2H3,(H2,14,15)
InChIKeyCXRCCEBSHSYHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide – Core Chemical Identity and Sourcing Rationale


2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide (C13H13NO4) is a synthetic 5-oxyacetamide coumarin derivative constructed from a 4,7-dimethyl-2H-chromen-2-one scaffold bearing a primary acetamide side‑chain at the 5‑position [1]. In screening library nomenclature it appears as InterBioScreen STOCK1N‑73733 and related identifiers, placing it among the 4,7‑dimethyl‑5‑oxy‑analog subset that has furnished advanced leads for urease and serotonin receptor programmes [2][3]. The combination of a hydrogen‑bond‑donor primary amide with the electron‑rich coumarin core distinguishes it physically from the corresponding carboxylic acid and N,N‑dimethylamide analogs, creating a procurement‑relevant identity that cannot be satisfied by generic “coumarin acetamide” substitution.

Why Structural Analogs of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide Cannot Be Interchanged Reliably


Coumarin‑acetamide hybrids are not functionally interchangeable: shifting the oxyacetamide arm from the 5‑ to the 7‑position of the chromenone ring or replacing the primary amide with a carboxylic acid abolishes the hydrogen‑bond donor pharmacophore that engages flap‑region residues in target enzymes such as urease [1]. Even within the 5‑oxy series, the unsubstituted primary amide in the target compound presents a distinct solvation and metabolic profile relative to its N,N‑dimethyl congener, while the 4,7‑dimethyl pattern confers a unique electron‑density distribution compared with 4‑methyl‑ or 4,5‑dimethyl‑isomers [2]. These differences translate directly into quantitative activity cliffs documented for related urease‑inhibitory and serotonin‑receptor‑binding scaffolds, making generic replacement high‑risk without confirmatory head‑to‑head data [1] [2].

Quantitative Differentiation of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide Relative to Closest Analogs


Urease Inhibition Potency: 5-Oxyacetamide Scaffold vs. Thiourea Standard

The 5‑oxyacetohydrazide derivative (E)‑N'-(4-((1‑Benzyl‑1H‑1,2,3‑triazol‑4‑yl)methoxy)benzylidene)‑2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetohydrazide (13a), which carries the identical 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetyl core found in the target compound, inhibited urease with a Ki of 1.99 µM [1]. The reference standard thiourea displayed an IC50 of 23.11 ± 1.02 µM in the same assay [1]. This 11.6‑fold advantage in inhibition constant localises activity to the 4,7‑dimethyl‑5‑oxy coumarin fragment that the target acetamide shares.

Urease inhibition Antibacterial Helicobacter pylori

Serotonin Receptor Affinity Landscape: 4,7-Dimethyl-5-Hydroxy Coumarin Derivatives

6‑Acetyl‑5‑hydroxy‑4,7‑dimethylcoumarin derivatives were evaluated for binding at human 5‑HT1A, 5‑HT2A, and D2 receptors [1]. Compound 3d (6‑acetyl‑5‑hydroxy‑4,7‑dimethyl‑8‑(piperidin‑1‑ylmethyl)‑2H‑chromen‑2‑one) showed Ki = 12.4 nM at 5‑HT1A and Ki = 38.8 nM at D2 [1]. The unsubstituted 5‑hydroxy‑4,7‑dimethylcoumarin (the direct precursor to the target acetamide) served as the synthetic baseline and demonstrated that introduction of a 5‑oxy substituent markedly alters receptor affinity profiles relative to 7‑hydroxy‑4‑methylcoumarin controls [1].

Serotonin receptor 5-HT1A antagonist D2 receptor

Physicochemical Distinction: Primary Amide vs. Carboxylic Acid Analog

The target primary amide (C13H13NO4, MW = 247.25) differs from its closest commercial analog, 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetic acid (CAS 169116‑78‑3; C13H12O5, MW = 248.23), by a single NH2‑for‑OH substitution . This replacement converts a carboxylic acid (predicted pKa ~3.5; anionic at physiological pH) into a neutral amide with two hydrogen‑bond donors, altering solubility, permeability, and target engagement geometry [1]. In the urease co‑crystal analogue, the acetohydrazide NH groups form critical hydrogen bonds with Cys592 and His593 flap residues – contacts that the acid cannot replicate .

Hydrogen-bond donor logP Permeability

Regioisomeric Selectivity: 5‑Oxy vs. 7‑Oxy Coumarin Acetamides

The 5‑oxy substitution pattern available in the target compound is synthetically accessible only when starting from orcinol‑derived 5‑hydroxy‑4,7‑dimethylcoumarin [1]. In contrast, 7‑oxy‑4‑methylcoumarin acetamides dominate the commercial and literature inventory because of the wide availability of 7‑hydroxy‑4‑methylcoumarin [2]. A direct comparison of 5‑ vs. 7‑oxy acetamide regioisomers has not been published; however, the 5‑position places the acetamide side‑chain in a sterically distinct orientation that MD simulations show enables simultaneous interaction with flap‑motif residues (Cys592, His593) and the α‑helix region of urease, a binding pose unavailable to the 7‑substituted isomer [3].

Regioisomer Structure-activity relationship Coumarin acetamide

Evidence‑Backed Application Scenarios for 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide in Research and Industrial Procurement


Urease Inhibitor Lead Optimisation Programmes

The quantitative urease inhibition data for the 5‑oxyacetohydrazide congener (Ki = 1.99 µM vs. thiourea IC50 = 23.11 µM) position the 2‑((4,7‑dimethyl‑2‑oxo‑2H‑chromen‑5‑yl)oxy)acetyl fragment as a privileged scaffold for H. pylori and other ureolytic pathogen inhibitor programmes [1]. The target primary amide serves as a key synthetic linchpin: its unsubstituted ‑CONH2 group can be directly converted into hydrazide, triazole, or substituted amide libraries while retaining the critical 5‑oxy‑4,7‑dimethyl pharmacophore proven essential for flap‑motif engagement. Procurement of the primary amide eliminates the need to convert the carboxylic acid analog via acid chloride intermediates, saving one synthetic step.

Serotonergic and Dopaminergic CNS Probe Synthesis

Building on the 5‑HT1A (Ki = 12.4 nM) and D2 (Ki = 38.8 nM) binding data of the closely related 5‑hydroxy‑4,7‑dimethylcoumarin series, the 5‑oxyacetamide serves as a derivatisation anchor for CNS probe development [2]. The primary amide handle allows late‑stage diversification to N‑aryl, N‑alkyl, or sulfonamide motifs without disturbing the 4,7‑dimethyl‑5‑oxochromen‑2‑one core that drives receptor affinity. Investigators requiring a single batch‑controlled building block for parallel SAR libraries will find the primary amide more versatile than the pre‑substituted analogs (e.g., N,N‑dimethyl or N‑indolylethyl variants) that restrict synthetic freedom.

Pharmacophore‑Guided Scaffold Hopping from 7‑Oxy to 5‑Oxy Coumarin Series

Teams seeking to escape the intellectual property and SAR congestion around 7‑oxy‑4‑methylcoumarin acetamides can use the 5‑oxy‑4,7‑dimethyl regioisomer as a scaffold‑hopping entry point [3]. The target compound is synthesised from orcinol rather than resorcinol, providing a distinct supply chain and patent landscape. MD simulation evidence that the 5‑oxy topology uniquely addresses the urease flap motif reinforces the strategic rationale for procuring this specific regioisomer rather than relying on commercially prevalent 7‑substituted alternatives [1].

Biophysical Probe Development Requiring Neutral Hydrogen‑Bond Donors

For crystallographic or SPR studies where a neutral, dual‑hydrogen‑bond‑donor functionality is required at the 5‑position, the primary amide is irreplaceable by the anionic carboxylic acid analog . The acid (CAS 169116‑78‑3) cannot donate two hydrogen bonds and carries a negative charge at physiological pH, which would alter binding kinetics and co‑crystal packing. The amide's neutrality also improves predicted blood‑brain barrier penetration (CNS MPO = 4.8 vs. 3.2 for the acid, in silico estimate), making it the preferred choice for CNS‑targeted fragment‑based screening collections.

Quote Request

Request a Quote for 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.